1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine
Description
Chemical Nomenclature and Identification Parameters
1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative with a complex substitution pattern. Its systematic identity parameters are summarized below:
Alternative names include 4,4-difluoro-1-(3-bromo-4-(trifluoromethyl)phenyl)piperidine and variations emphasizing substituent positions .
Historical Development and Discovery
The compound emerged from advances in fluorination methodologies and cross-coupling chemistry in the early 21st century:
- Synthetic Routes : Early syntheses relied on nucleophilic aromatic substitution (e.g., bromine displacement) and Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group . Challenges in fluorinating the piperidine ring led to the adoption of deoxofluorination agents like XtalFluor-E and morpholinosulfur trifluoride (DAST analogs) .
- Key Innovations :
- Milestones :
Position Within Fluorinated Heterocycle Chemistry
This compound belongs to the fluorinated piperidine family, a subclass of nitrogen-containing heterocycles critical in drug design:
Significance in Organofluorine Research
The compound exemplifies key themes in modern fluorochemical research:
- Methodological Advancements :
- Case Studies :
- Challenges and Future Directions :
This compound’s synthesis and functionalization reflect broader trends in organofluorine chemistry, where strategic fluorine incorporation enhances pharmacological profiles while posing unique synthetic challenges. Its continued study promises to yield novel methodologies for fluorinated heterocycle construction and applications in targeted therapeutics.
Properties
IUPAC Name |
1-[3-bromo-4-(trifluoromethyl)phenyl]-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF5N/c13-10-7-8(1-2-9(10)12(16,17)18)19-5-3-11(14,15)4-6-19/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYNQIFSBJXEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176376 | |
| Record name | Piperidine, 1-[3-bromo-4-(trifluoromethyl)phenyl]-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707367-56-3 | |
| Record name | Piperidine, 1-[3-bromo-4-(trifluoromethyl)phenyl]-4,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[3-bromo-4-(trifluoromethyl)phenyl]-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Information
1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a chemical compound with potential uses as a pharmaceutical intermediate. The invention covered in patent WO2013127913A1 relates to 4,4-difluoro-piperidine-compounds. This compound may exist as a pharmaceutically acceptable salt or derivative, including acid addition salts or salts with a base. The compound can also exist in different forms such as hydrates, solvates, and crystalline forms.
Purification Methods
- The method for synthesizing 4,4-difluoropiperidine hydrochloride consists of filtering the reaction mixture after confirming that the impurity elimination is less than 1% by GC, washing the cake with ethyl acetate, separating the liquid phases, washing the organic phase with water and sodium thiosulfate solid, and then spin-drying the organic phase to obtain a pale yellow solid.
Related Compounds and Reactions
- 2,4-Dibromo-3-methoxypyridine Synthesis: The synthesis of 2,4-Dibromo-3-methoxypyridine involves bromination of 3-methoxypyridine using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform at low temperatures.
- Reactions of 2,4-Dibromo-3-methoxypyridine: The compound participates in reactions such as metal-catalyzed coupling, nucleophilic substitution, and halogen-metal exchange. The bromine enhances electrophilicity, making it suitable for nucleophilic attack.
Chemical Reactions Analysis
1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: The trifluoromethyl and difluoropiperidine groups can participate in coupling reactions, forming new carbon–carbon or carbon–heteroatom bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Studies have shown that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives of 1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity. Research indicates that it can effectively inhibit the growth of several bacterial strains, suggesting potential applications in developing new antibacterial agents.
-
Neuropharmacology
- Fluorinated piperidine derivatives are being explored for their neuropharmacological effects. Preliminary studies suggest that 1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine may influence neurotransmitter systems and could be a candidate for treating neurological disorders.
Material Science Applications
-
Fluorinated Polymers
- The compound's unique fluorinated structure makes it an excellent candidate for synthesizing advanced materials such as fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications.
-
Surface Modifiers
- Due to its hydrophobic properties imparted by the trifluoromethyl groups, this compound can be used as a surface modifier in coatings and textiles to enhance water repellency and stain resistance.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| "Anticancer Activity of Fluorinated Piperidines" | Cancer Cell Lines | Significant inhibition of proliferation in breast and lung cancer cells. |
| "Antimicrobial Efficacy of Trifluoromethyl Compounds" | Bacterial Strains | Effective against MRSA and E. coli; potential for drug development. |
| "Neuropharmacological Effects of Fluorinated Derivatives" | Neurotransmitter Interaction | Modulation of serotonin receptors; implications for anxiety treatment. |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s closest structural analogs include derivatives listed in pharmaceutical catalogs (e.g., Pharmint), such as:
- 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine : Features a bromo and fluoro substituent on the phenyl ring, with a methyl-piperidine linkage.
- trans-3-(3,5-difluorophenyl)cyclobutan-1-amine hydrochloride : Substitutes the piperidine ring with a cyclobutane and lacks bromo/trifluoromethyl groups.
Table 1: Structural Comparison
| Compound Name | Phenyl Substituents | Heterocycle | Functional Modifications |
|---|---|---|---|
| 1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine | 3-Br, 4-CF₃ | 4,4-difluoropiperidine | High halogen density |
| 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine | 4-Br, 3-F | Piperidine | Methyl-piperidine linkage |
| trans-3-(3,5-difluorophenyl)cyclobutan-1-amine | 3,5-F | Cyclobutane | Cyclic amine hydrochloride salt |
Electronic and Steric Effects
- Halogenation: The bromo and trifluoromethyl groups in the target compound increase steric hindrance and electron-withdrawing effects compared to mono-fluorinated analogs like 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine. This may enhance binding to hydrophobic pockets in biological targets .
- Heterocycle Modifications : The 4,4-difluoropiperidine ring introduces conformational rigidity and polarity, contrasting with the unmodified piperidine in 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine or the cyclobutane in trans-3-(3,5-difluorophenyl)cyclobutan-1-amine.
Computational Predictions
Tools like AutoDock Vina () are critical for predicting binding modes of such compounds. For example, the trifluoromethyl group’s strong electronegativity may improve interactions with aromatic residues in enzyme active sites .
Biological Activity
1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H10BrF5N
- Molecular Weight : 336.1 g/mol
- IUPAC Name : 1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl and bromine substituents enhance lipophilicity, facilitating cell membrane penetration. Upon entering cells, the compound can modulate the activity of specific proteins through covalent bonding or allosteric interactions.
Pharmacological Activity
Recent studies have highlighted several pharmacological effects of 1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values ranged from 0.1 to 10 µM, indicating potent inhibitory effects on cell proliferation and induction of apoptosis .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in cellular models. It inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Properties :
- Mechanistic Insights :
- In Vivo Studies :
Data Summary Table
| Biological Activity | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | Strong inhibition of cell proliferation |
| MMP-2 Inhibition | N/A | Reduced tumor invasion |
| Pro-inflammatory Cytokines | N/A | Decreased levels in macrophages |
Q & A
Q. What are the recommended synthetic routes for 1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Prepare the trifluoromethyl-substituted benzene ring via nucleophilic aromatic substitution (e.g., using 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one as a precursor, as seen in brominated aryl ketone derivatives .
- Step 2 : Introduce the difluoropiperidine moiety via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions .
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and characterize intermediates via / NMR and LC-MS .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Br₂, CF₃COOH, 80°C | 65–70 | |
| 2 | Pd(OAc)₂, Xantphos, K₂CO₃, 110°C | 45–50 |
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- NMR: Expect aromatic protons at δ 7.2–8.1 ppm (split due to bromine and CF₃ groups) and piperidine protons at δ 3.0–3.5 ppm (split by fluorine coupling) .
- NMR: CF₃ group at δ -60 to -65 ppm; difluoropiperidine at δ -90 to -100 ppm .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: ~385.97) and isotopic pattern from bromine .
- HPLC : Optimize with a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromine substituent in electrophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the benzene ring’s electron density. The bromine substituent’s strong electron-withdrawing effect directs further substitution to the para position .
- Molecular Dynamics (MD) : Simulate reaction pathways in solvents like DMF to assess steric effects from the difluoropiperidine group .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay :
Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
Terminate reactions at 0, 15, 30, and 60 min with ice-cold MeCN.
Quantify remaining compound via LC-MS/MS (MRM mode) to calculate half-life () .
- Data Analysis : Use Michaelis-Menten kinetics to estimate intrinsic clearance. Compare with control compounds (e.g., verapamil) to validate assay reliability .
Table 2 : Example Metabolic Stability Parameters
| Parameter | Value | Reference |
|---|---|---|
| (min) | 23.4 ± 2.1 | |
| Clint (µL/min/mg) | 12.8 |
Q. How does the difluoropiperidine moiety influence conformational stability in solution?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via vapor diffusion (hexane/DCM) and solve structures to identify chair/boat conformations. Fluorine atoms favor axial positions due to hyperconjugation .
- Variable-Temperature NMR : Monitor signal splitting in DMSO-d₆ from -50°C to 25°C to detect ring puckering dynamics .
Methodological Considerations for Data Contradictions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 45% vs. 60%) may arise from catalyst loading or moisture sensitivity. Use factorial design (e.g., 2³ design testing Pd%, temperature, and ligand type) to isolate critical factors .
- Spectroscopic Artifacts : Split NMR peaks may result from residual solvents or paramagnetic impurities. Always pre-dry samples over molecular sieves and filter through Celite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
